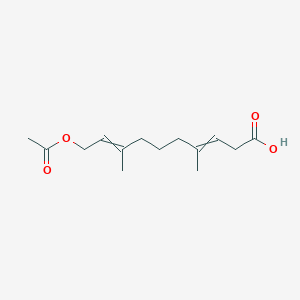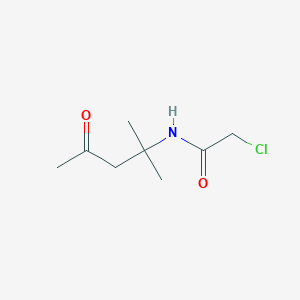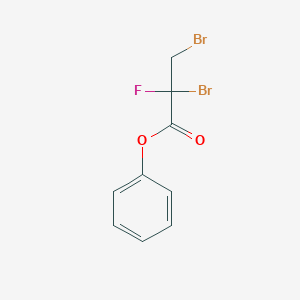
Phenyl 2,3-dibromo-2-fluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,3-dibromo-2-fluoropropanoate is an organic compound characterized by the presence of a phenyl group attached to a 2,3-dibromo-2-fluoropropanoate moiety. This compound is of interest due to its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2,3-dibromo-2-fluoropropanoate typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the addition of bromine to a precursor such as cinnamic acid, followed by fluorination. The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2,3-dibromo-2-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Substitution: The presence of bromine makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenyl 2-fluoro-2-hydroxypropanoate, while oxidation can produce phenyl 2,3-dibromo-2-fluoropropanoic acid.
Applications De Recherche Scientifique
Phenyl 2,3-dibromo-2-fluoropropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of phenyl 2,3-dibromo-2-fluoropropanoate involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These atoms can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include the formation of intermediates that further react to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl 2,3-dibromo-2-chloropropanoate
- Phenyl 2,3-dibromo-2-iodopropanoate
- Phenyl 2,3-dibromo-2-methylpropanoate
Uniqueness
Phenyl 2,3-dibromo-2-fluoropropanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The fluorine atom, in particular, enhances the compound’s stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
96625-72-8 |
|---|---|
Formule moléculaire |
C9H7Br2FO2 |
Poids moléculaire |
325.96 g/mol |
Nom IUPAC |
phenyl 2,3-dibromo-2-fluoropropanoate |
InChI |
InChI=1S/C9H7Br2FO2/c10-6-9(11,12)8(13)14-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
XJTFDUZKDOBDOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C(CBr)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
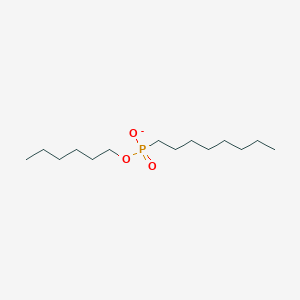
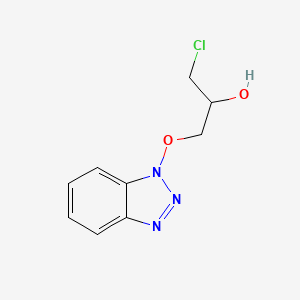
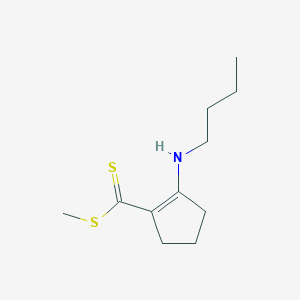
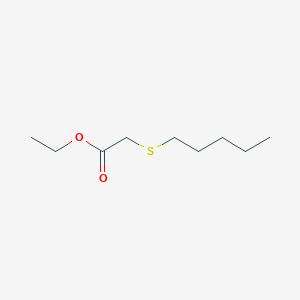
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
